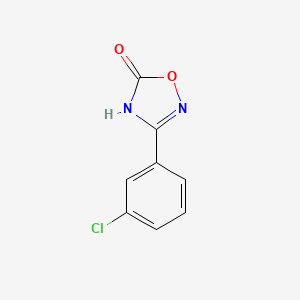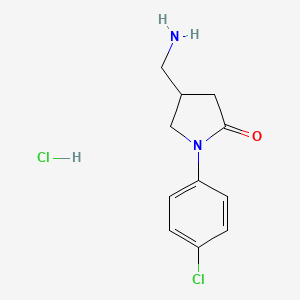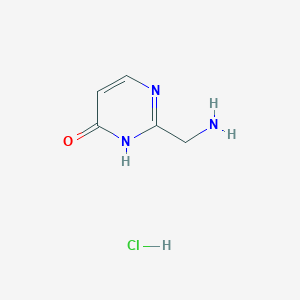
3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-ol
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Phosphorylierung Entkoppler
Diese Verbindung ist bekannt als Entkoppler der oxidativen Phosphorylierung . Sie stört den Protonengradienten über die Mitochondrienmembran, der für die ATP-Synthese unerlässlich ist. Diese Wirkung kann in der Forschung genutzt werden, um die Mechanismen der zellulären Energieproduktion und die Rolle der Mitochondrien bei verschiedenen Krankheiten zu untersuchen.
Anticonvulsiva-Forschung
Derivate von 3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-ol wurden synthetisiert und auf ihre potenziellen antikonvulsiven Eigenschaften untersucht . Diese Studien sind entscheidend für die Entwicklung neuer Therapeutika zur Behandlung von Epilepsie und anderen Krampfanfällen.
Antinozizeptive Aktivität
Die gleichen Derivate, die auf antikonvulsive Aktivität untersucht wurden, wurden auch auf ihre antinozizeptiven (schmerzstillenden) Wirkungen untersucht . Diese Anwendung ist für die Schmerzmanagementforschung von Bedeutung, insbesondere für das Verständnis von Schmerzwegen und die Entwicklung von nicht-opioiden Analgetika.
Biochemische Analyse
Biochemical Properties
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function by uncoupling the proton gradient, which is crucial for ATP production. This disruption can lead to changes in cellular energy metabolism and can trigger cellular stress responses . Furthermore, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules. For instance, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can inhibit ATP synthase by binding to its active site, thereby preventing the synthesis of ATP . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol have been associated with toxic effects, including cellular apoptosis and organ damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and toxicity of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . The distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can affect its localization and accumulation in different cellular compartments, influencing its overall activity and effects.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is essential for understanding its function. This compound can be localized to specific cellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function . Additionally, post-translational modifications and targeting signals can direct 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol to specific organelles, influencing its activity and interactions with other biomolecules.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKJKFPTCDTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)





![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
